molecular formula C15H31N3O B2658920 N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide CAS No. 1154563-59-3

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide

Cat. No. B2658920
M. Wt: 269.433
InChI Key: ZZMVDNVMACKQGZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the sequence of reactions.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes studying its reactivity, stability, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral properties.


Scientific Research Applications

Polyamide Synthesis and DNA Binding

  • Synthesis Techniques : Polyamides containing specific amino acids like N-methylimidazole (Im) and N-methylpyrrole (Py) have been synthesized using techniques like Fmoc solid phase synthesis, which is optimized to afford high coupling yields. This methodology is crucial in the development of synthetic ligands with DNA binding capabilities comparable to natural DNA binding proteins (Wurtz et al., 2001).
  • DNA Binding Affinity : Research on polyamides containing Im and Py amino acids reveals their potential for sequence-specific recognition in the minor groove of DNA. The use of simple aliphatic amino acid linkers in these polyamides affects their binding affinity and specificity, crucial for potential therapeutic applications (Clairac et al., 1997).

Polymerization and Material Synthesis

  • Polymer Latex Synthesis : Studies have shown the preparation of cationic poly(N-isopropylacrylamide) copolymer latexes, highlighting the role of specific amines in polymerization kinetics and particle nucleation. This research is significant for developing materials with potential applications in biotechnology and material science (Meunier et al., 1995).

Biobased Chemical Production

  • Sustainable Chemical Synthesis : Research on synthesizing biobased chemicals like succinonitrile from amino acids present in plant proteins, such as glutamic acid and glutamine, demonstrates the potential for creating sustainable and environmentally friendly chemical production methods (Lammens et al., 2011).

Drug Development and Anticancer Research

  • Anticancer Agent Synthesis : Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research offers new avenues for designing anticancer agents (Kumar et al., 2009).

DNA-Protein Complex Characterization

  • Characterizing Protein-DNA Complexes : Fluorescence-conjugated pyrrole/imidazole polyamides have been used to characterize protein-DNA complex formation, indicating their potential application in studying gene regulation mechanisms (Han et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.


Future Directions

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Please consult a professional chemist or a trusted source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O/c1-17(14-8-5-3-4-6-9-14)13-10-15(19)18(2)12-7-11-16/h14H,3-13,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMVDNVMACKQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)N(C)CCCN)C1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide

CAS RN

1154563-59-3
Record name N-(3-aminopropyl)-3-[cycloheptyl(methyl)amino]-N-methylpropanamide
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